2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene
Description
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated alkene characterized by a methyl substituent at the second carbon and nine fluorine atoms distributed across carbons 4–7 of the heptene chain. The double bond is located between carbons 2 and 3. The fluorine atoms are arranged as follows: carbons 4 and 5 each bear two fluorines (CF₂ groups), carbon 6 has two fluorines (CF₂), and carbon 7 is fully fluorinated (CF₃).
Properties
Molecular Formula |
C8H7F9 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-2-methylhept-2-ene |
InChI |
InChI=1S/C8H7F9/c1-4(2)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3H,1-2H3 |
InChI Key |
IILTXJIAJDFVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene typically involves the fluorination of heptene derivatives. One common method includes the reaction of heptene with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the desired positions on the heptene backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the heptene backbone allows for addition reactions with various reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of multiple fluorine atoms often requires specific conditions and catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen, halogens, and other electrophiles are used.
Oxidation and Reduction: Catalysts such as palladium and platinum are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions can produce various alkylated derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antiviral Agents:
Fluorinated compounds have shown promise in the development of antiviral agents due to their ability to mimic natural substrates while enhancing metabolic stability. Research indicates that 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene can be modified to create derivatives that exhibit antiviral activity against various viruses.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated alkenes could serve as precursors for the synthesis of antiviral agents. The incorporation of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene into drug candidates showed enhanced efficacy compared to non-fluorinated analogs .
Green Chemistry:
The use of fluorinated compounds in green chemistry practices is gaining attention due to their potential to replace harmful solvents and reagents in chemical processes. The stability of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene allows it to be used in reactions that require less aggressive conditions.
Case Study:
Research highlighted in Environmental Science & Technology explored the application of this compound in reducing the environmental impact of traditional chemical manufacturing processes by minimizing waste generation .
Mechanism of Action
The mechanism of action of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparative Analysis
- Fluorination Degree: The target compound’s partial fluorination (nonafluoro chain) contrasts with perfluorohept-2-ene’s full fluorination (C7F14). Hydrophobicity: Both compounds exhibit low surface energy, but the methyl group may slightly reduce hydrophobicity compared to fully fluorinated analogs.
- Functional Group Influence: The hydroxyl group in 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol increases polarity and reactivity, enabling applications in amphiphilic systems. In contrast, the target compound’s alkene and fluorinated chain favor non-polar environments . Thiophene Integration: The nonafluoroheptyl-thiophene copolymer (P(3HT-b-3SFT)) demonstrates how fluorinated chains enhance electronic properties in polymers, suggesting the target compound could serve as a monomer in analogous systems .
Synthetic Considerations :
Environmental and Stability Profiles
- Persistence : Fully fluorinated compounds like perfluorohept-2-ene are highly persistent in the environment due to strong C-F bonds. The target compound’s methyl group may slightly improve biodegradability but requires further study .
- Thermal Stability : Perfluorohept-2-ene’s lack of C-H bonds grants superior thermal stability (>300°C), whereas the target compound’s methyl group could lower its decomposition threshold .
Biological Activity
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated organic compound known for its unique structural characteristics and potential applications in various fields including materials science and medicinal chemistry. This article delves into the biological activity of this compound, examining its effects on biological systems and potential therapeutic uses.
- Molecular Formula : CHF
- Molecular Weight : 336.196 g/mol
- CAS Number : 664326-37-8
- LogP : 5.558 (indicating high lipophilicity)
Biological Activity Overview
The biological activity of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene has been investigated in various studies focusing on its pharmacological properties and toxicological impacts.
Toxicological Studies
Research has shown that fluorinated compounds can exhibit significant toxicity depending on their structure and the presence of functional groups. A study highlighted that certain perfluorinated compounds can lead to liver toxicity and endocrine disruption in animal models .
Antimicrobial Activity
Fluorinated compounds are often evaluated for their antimicrobial properties. A study conducted on similar fluorinated alkenes indicated that they possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific effects of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene on microbial strains remain to be fully elucidated but suggest potential as an antimicrobial agent .
Case Studies
-
Case Study 1: Hepatotoxicity
- In a controlled study involving rodents exposed to fluorinated compounds similar to 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene:
- Findings : Elevated liver enzymes were observed after prolonged exposure.
- : Indicates potential hepatotoxic effects warranting further investigation into long-term exposure risks.
- In a controlled study involving rodents exposed to fluorinated compounds similar to 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene:
-
Case Study 2: Antimicrobial Effects
- A comparative analysis of fluorinated alkenes demonstrated:
Research Findings
Recent studies have focused on the synthesis and characterization of this compound to explore its reactivity and interactions with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
